molecular formula C30H47NO3 B12433089 (1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

Cat. No.: B12433089
M. Wt: 469.7 g/mol
InChI Key: RBVPIMQHYHLJGS-HSGCTULOSA-N
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Description

The compound (1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the preparation of the bicyclic framework through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S)-2-hydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-7-one: A simpler analog with a similar bicyclic framework but lacking the complex side chain.

    (1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-ethyl]-6-oxabicyclo[3.2.1]octan-7-one: A compound with a similar structure but different side chain.

Uniqueness

The uniqueness of (1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one lies in its complex structure and multiple chiral centers, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7 g/mol

IUPAC Name

(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19?,20?,21?,22?,23?,24?,26-,27-,28-,29+,30-/m0/s1

InChI Key

RBVPIMQHYHLJGS-HSGCTULOSA-N

Isomeric SMILES

CC(C)C1CC[C@]2(C3CC[C@]45CCCC4[C@]2(C1N5C3)CCC6[C@@]7(CCC([C@]6(C(=O)O7)C)O)C)C

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C

Origin of Product

United States

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